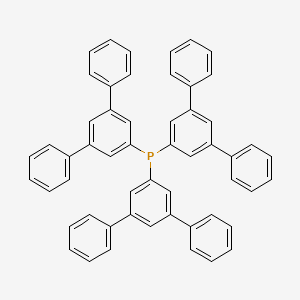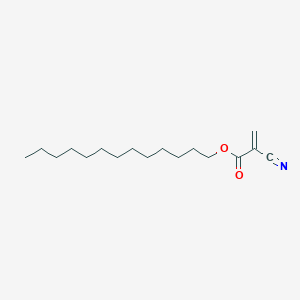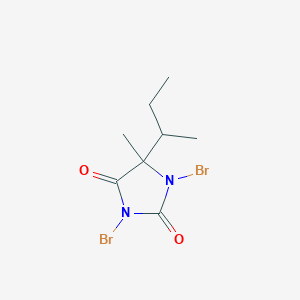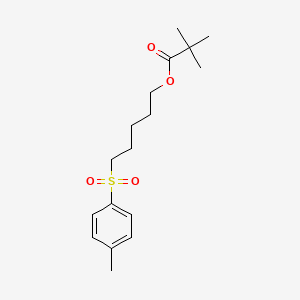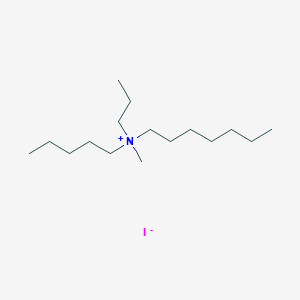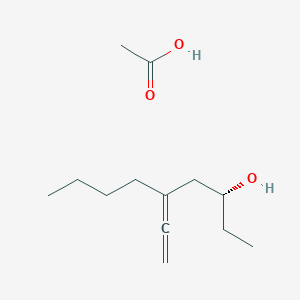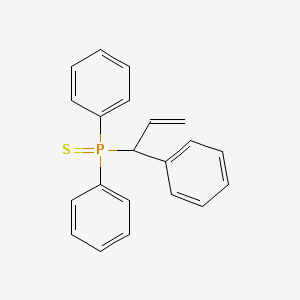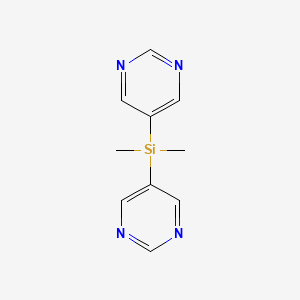
5,5'-(Dimethylsilanediyl)dipyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(5-pyrimidinyl)dimethylsilane is a compound that features two pyrimidine rings connected via a dimethylsilane bridge Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(5-pyrimidinyl)dimethylsilane typically involves the reaction of pyrimidine derivatives with dimethylchlorosilane. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of dimethylchlorosilane to form the desired product .
Industrial Production Methods
Industrial production of Di(5-pyrimidinyl)dimethylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Di(5-pyrimidinyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
科学研究应用
Di(5-pyrimidinyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism by which Di(5-pyrimidinyl)dimethylsilane exerts its effects is largely dependent on its ability to interact with various molecular targets. The pyrimidine rings can engage in hydrogen bonding and π-π interactions, while the silicon atom can form covalent bonds with other molecules. These interactions enable the compound to modulate biological pathways and catalytic processes .
相似化合物的比较
Similar Compounds
Pyrimidine: A simpler structure with similar aromatic properties.
Dimethylsilane: Lacks the pyrimidine rings but shares the silicon-based core.
Di(5-pyrimidinyl)methylsilane: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
Di(5-pyrimidinyl)dimethylsilane is unique due to the combination of its pyrimidine rings and silicon bridge. This structure provides a balance of aromaticity and flexibility, making it particularly useful in applications requiring both stability and reactivity .
属性
CAS 编号 |
828915-32-8 |
|---|---|
分子式 |
C10H12N4Si |
分子量 |
216.31 g/mol |
IUPAC 名称 |
dimethyl-di(pyrimidin-5-yl)silane |
InChI |
InChI=1S/C10H12N4Si/c1-15(2,9-3-11-7-12-4-9)10-5-13-8-14-6-10/h3-8H,1-2H3 |
InChI 键 |
LKITZDYLAYMEMY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CN=CN=C1)C2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


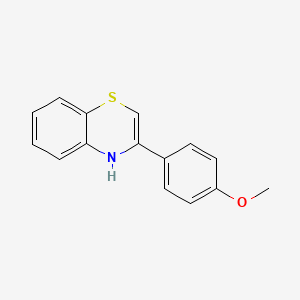
![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
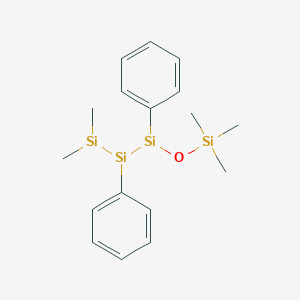
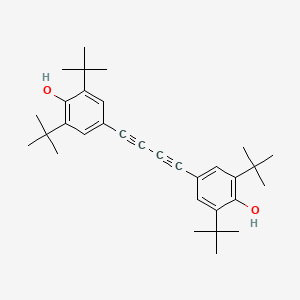
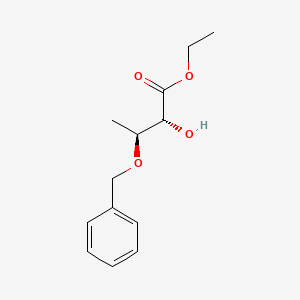
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)
